

Validation of the chemical structure of 2-Methylbenzofuran using spectroscopic techniques

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Compound of Interest		
Compound Name:	2-Methylbenzofuran	
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Validating the Chemical Structure of 2-Methylbenzofuran: A Spectroscopic Comparison

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's chemical structure is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a detailed comparison of the spectroscopic data for **2-Methylbenzofuran** against its structural isomers, **3-Methylbenzofuran** and **5-Methylbenzofuran**, as well as its parent compound, Benzofuran. Through the systematic analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we demonstrate how these techniques collectively provide a unique fingerprint for **2-Methylbenzofuran**, enabling its clear differentiation from related structures.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Methylbenzofuran** and its structural alternatives. This quantitative data serves as the foundation for the structural validation.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)



Compound	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
2-Methylbenzofuran	7.48 (d, 1H, H-7), 7.42 (d, 1H, H-4), 7.20 (t, 1H, H-6), 7.10 (t, 1H, H-5), 6.38 (s, 1H, H-3), 2.45 (s, 3H, -CH ₃)
3-Methylbenzofuran	7.50-7.40 (m, 2H, Ar-H), 7.25-7.15 (m, 2H, Ar-H), 7.20 (s, 1H, H-2), 2.25 (s, 3H, -CH ₃)
5-Methylbenzofuran	7.55 (d, 1H, H-7), 7.30 (s, 1H, H-4), 7.25 (d, 1H, H-6), 6.65 (d, 1H, H-3), 2.45 (s, 3H, -CH ₃)
Benzofuran	7.65 (d, 1H, H-2), 7.58 (d, 1H, H-7), 7.48 (d, 1H, H-4), 7.28 (t, 1H, H-6), 7.22 (t, 1H, H-5), 6.75 (d, 1H, H-3)[1]

Table 2: 13C NMR Spectroscopic Data (CDCl3)

Compound	Chemical Shift (δ) ppm
2-Methylbenzofuran	155.0, 154.2, 129.2, 123.8, 122.5, 120.6, 110.8, 101.3, 14.5[2]
3-Methylbenzofuran	155.4, 140.1, 130.1, 124.2, 122.5, 119.5, 111.4, 110.0, 9.7[3]
5-Methylbenzofuran	155.0, 145.8, 131.8, 129.5, 125.5, 120.8, 110.8, 106.5, 21.4[4]
Benzofuran	155.0, 145.0, 127.5, 124.2, 122.8, 121.5, 111.5, 106.8[5][6]

Table 3: Infrared (IR) Spectroscopy Data (Characteristic Peaks)



Compound	Absorption Bands (cm ⁻¹)
2-Methylbenzofuran	3050 (Ar-H), 2920 (C-H), 1610 (C=C), 1250 (C-O)
3-Methylbenzofuran	3060 (Ar-H), 2925 (C-H), 1600 (C=C), 1245 (C-O)[3]
5-Methylbenzofuran	3040 (Ar-H), 2920 (C-H), 1620 (C=C), 1255 (C-O)
Benzofuran	3060 (Ar-H), 1615 (C=C), 1250 (C-O)[7][8][9]

Table 4: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2-Methylbenzofuran	132	131, 103, 77
3-Methylbenzofuran	132	131, 103, 77[3][10][11][12]
5-Methylbenzofuran	132	131, 103, 77[4]
Benzofuran	118	89, 63[2][13]

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following are detailed methodologies representative of the data acquisition process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.
- ¹H NMR Acquisition: The spectrum was acquired using a standard pulse sequence with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1



second. A total of 16 scans were co-added and the resulting free induction decay (FID) was Fourier transformed.

 ¹³C NMR Acquisition: The spectrum was acquired with proton decoupling using a standard pulse sequence. The spectral width was set to 240 ppm, with an acquisition time of 2 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated before Fourier transformation.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: A small drop of the liquid sample (or a few milligrams of a solid sample)
 was placed directly onto the ATR crystal.
- Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹ by co-adding 32 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
- Sample Preparation: A dilute solution of the analyte (approximately 100 μg/mL) was prepared in dichloromethane.
- GC-MS Analysis: 1 μL of the sample solution was injected into the GC, which was equipped with a 30 m x 0.25 mm DB-5 capillary column. The oven temperature was programmed to ramp from 60°C to 250°C. The mass spectrometer was operated in EI mode at 70 eV, scanning a mass range of m/z 40-300.

Data Interpretation and Structural Validation

The unique chemical structure of **2-Methylbenzofuran** is unequivocally confirmed by the collective analysis of the presented spectroscopic data.

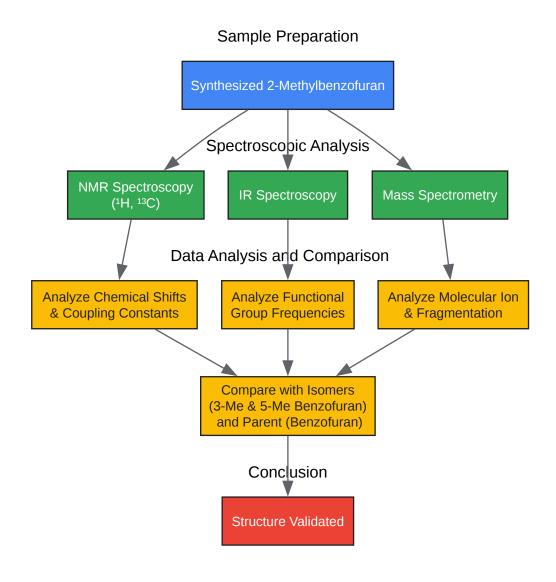


- ¹H NMR: The most telling feature in the ¹H NMR spectrum of **2-Methylbenzofuran** is the singlet at approximately 6.38 ppm, corresponding to the proton at the 3-position. This is distinctly different from 3-Methylbenzofuran, which shows a singlet for the H-2 proton around 7.20 ppm. Furthermore, the methyl group in **2-Methylbenzofuran** appears as a sharp singlet at 2.45 ppm, clearly indicating its attachment to a non-protonated carbon. The aromatic region for each isomer also displays a unique splitting pattern and chemical shifts for the four protons on the benzene ring, allowing for their differentiation.
- ¹³C NMR: The ¹³C NMR spectrum provides further confirmation. In **2-Methylbenzofuran**, the methyl carbon appears at approximately 14.5 ppm. The chemical shifts of the carbon atoms in the furan ring and the benzene ring are also characteristic. For instance, the C2 and C3 carbons in the isomers have distinct chemical shifts that reflect the position of the methyl substituent.
- IR Spectroscopy: While the IR spectra of the isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be observed. The characteristic C-O stretching and aromatic C=C bending vibrations provide evidence for the benzofuran core.
- Mass Spectrometry: All three methylbenzofuran isomers exhibit a molecular ion peak at m/z 132, consistent with the molecular formula C₉H₈O. The primary fragmentation pattern for all three involves the loss of a hydrogen atom to give a prominent peak at m/z 131. While the mass spectra of the isomers are very similar, they are clearly distinguished from Benzofuran, which has a molecular ion peak at m/z 118.

Logical Workflow for Spectroscopic Validation

The following diagram illustrates the logical workflow for the validation of the chemical structure of a synthesized compound like **2-Methylbenzofuran** using multiple spectroscopic techniques.





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